[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
6339-60-2 |
|---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C6H7N3O4S/c1-8-3-7-5(9(12)13)6(8)14-2-4(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
TUQQNQSADKYHNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
N1-Methylation of Imidazole
Initial N1-methylation is achieved by reacting imidazole with methyl iodide in the presence of potassium carbonate (K₂CO₃) under solvent-free conditions. This method, adapted from solvent-free protocols for imidazol-1-yl-acetic acid hydrochloride, yields 1-methylimidazole in 89–92% purity. Key parameters include:
-
Temperature : 60–70°C
-
Reaction time : 4–6 hours
-
Base : K₂CO₃ (1.3 eq)
The absence of solvents minimizes side products, with TLC (10% methanol/chloroform) confirming complete conversion.
Regioselective C4-Nitration
Nitration of 1-methylimidazole employs a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0–5°C to direct the nitro group to the 4-position. The methyl group at N1 exerts a meta-directing effect, favoring nitration at C4 over C5. After 2 hours, the reaction mixture is quenched in ice, yielding 1-methyl-4-nitro-1H-imidazole as a pale-yellow solid (mp 112–115°C) in 67–73% yield.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 3.98 (s, 3H, CH₃), 8.21 (s, 1H, H2), 8.64 (s, 1H, H5)
Introduction of the Sulfanyl Group at C5
Bromination at C5
Electrophilic bromination of 1-methyl-4-nitro-1H-imidazole using bromine (Br₂) in acetic acid at 50°C introduces a bromine atom at C5, yielding 5-bromo-1-methyl-4-nitro-1H-imidazole. The reaction proceeds via an intermediate bromonium ion, stabilized by the nitro group’s electron-withdrawing effect. After 3 hours, the product is isolated by precipitation in cold water (58–62% yield).
Thiolation via Nucleophilic Substitution
The bromine atom is replaced with a thiol group using thiourea in ethanol under reflux. Thiourea acts as a sulfur nucleophile, forming a thiouronium intermediate that hydrolyzes to the thiol upon treatment with NaOH (10% w/v). 5-Mercapto-1-methyl-4-nitro-1H-imidazole is obtained as a white powder (mp 145–148°C) in 51–55% yield.
Optimization Note :
-
Excess thiourea (2.2 eq) improves conversion to >90% (HPLC).
-
An inert atmosphere (N₂) prevents oxidation of the thiol to disulfide.
Coupling with Chloroacetic Acid
Thioalkylation Reaction
5-Mercapto-1-methyl-4-nitro-1H-imidazole reacts with chloroacetic acid in aqueous NaOH (pH 10–11) at 60°C for 2 hours. The thiolate ion (generated in situ) attacks the chloroacetic acid’s α-carbon, forming the sulfanylacetic acid moiety. The product precipitates upon acidification (HCl, pH 2–3) and is recrystallized from ethanol/water (1:1), yielding [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid as a crystalline solid (mp 162–165°C) in 68–72% yield.
Critical Parameters :
Solvent-Free Alternative
Adapting the solvent-free method for imidazol-1-yl-acetic acid hydrochloride, the thioalkylation is conducted by grinding 5-mercapto-1-methyl-4-nitro-1H-imidazole with chloroacetic acid and K₂CO₃ (1.5 eq) at 60°C for 3 hours. This approach achieves comparable yields (65–70%) while eliminating aqueous workup, reducing waste.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/MeOH) confirms >98% purity, with a retention time of 6.2 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Aqueous thioalkylation | 68–72 | 2 | High reproducibility |
| Solvent-free grinding | 65–70 | 3 | Eco-friendly, no solvent waste |
The aqueous method offers marginally higher yields, while the solvent-free approach aligns with green chemistry principles.
Challenges and Mitigation Strategies
-
Nitro Group Interference : The nitro group’s electron-withdrawing effect slows thioalkylation. Mitigation: Use excess chloroacetic acid (1.2 eq) and elevated temperatures (60°C).
-
Thiol Oxidation : The thiol intermediate oxidizes to disulfide in air. Mitigation: Conduct reactions under N₂ and add 1% w/v ascorbic acid as an antioxidant .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Findings :
-
Oxidation proceeds sequentially, with sulfoxide intermediates detectable at lower H₂O₂ concentrations .
-
The nitro group remains intact during oxidation, as confirmed by retention of the characteristic IR absorption band at 1,530 cm⁻¹ (NO₂ asymmetric stretch) .
Nucleophilic Substitution
The sulfanyl group participates in nucleophilic displacement reactions, particularly with amines or thiols.
Mechanistic Insight :
-
The reaction with thiomorpholine involves cleavage of the S–C bond, followed by attack of the nucleophile at the electrophilic sulfur center .
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
Esterification and Amidation
The carboxylic acid moiety undergoes standard derivatization reactions.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Methyl ester formation | CH₃OH, H₂SO₄, reflux | Methyl [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetate | |
| Amide coupling | DCC, NHS, RT | Activated ester for peptide conjugation |
Synthetic Utility :
-
Ester derivatives improve solubility in organic solvents for further functionalization.
-
The activated ester facilitates bioconjugation in drug design applications.
Reduction Reactions
Limited data exists, but the nitro group is theoretically reducible under catalytic hydrogenation.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Nitro to amine reduction | H₂, Pd/C, EtOH | [(1-methyl-4-amino-1H-imidazol-5-yl)sulfanyl]acetic acid (hypothetical) |
Challenges :
-
Competitive reduction of the imidazole ring or sulfanyl group may occur, requiring careful optimization.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 202°C, beyond which decarboxylation and nitro group decomposition occur .
Scientific Research Applications
Antimicrobial Activity
Research has shown that [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid exhibits significant antimicrobial properties. Studies indicate that compounds derived from imidazole rings, such as this one, possess activity against various bacteria and fungi. For example:
- Inhibition of Helicobacter pylori : Compounds similar to this compound have been tested for their ability to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of Tumor Cell Proliferation : Certain derivatives have shown effectiveness against specific cancer cell lines by disrupting cellular pathways involved in proliferation .
Study on Antimicrobial Efficacy
A study conducted by Foroumadi et al. demonstrated that imidazole-based hybrids had potent activity against both metronidazole-sensitive and resistant strains of H. pylori. The evaluation involved disk diffusion methods where compounds exhibited inhibition zones significantly larger than those of standard antibiotics .
Evaluation of Anticancer Activity
In another case study focused on the anticancer activity of related compounds, researchers synthesized a series of imidazole derivatives and assessed their effects on various cancer cell lines. Results indicated that certain derivatives effectively inhibited cell growth and induced apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved include DNA and protein interactions, which can disrupt cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid with analogous imidazole derivatives:
*Estimated pKa for ester hydrolysis. †Typical carboxylic acid pKa.
Key Observations:
Acidity : The target compound’s pKa (3.23 ) is lower than that of typical carboxylic acids (e.g., ~4.7 for 2-methyl-1H-imidazole-5-carboxylic acid), indicating enhanced acidity due to the electron-withdrawing nitro and sulfanyl groups .
Solubility : The sulfanyl-acetic acid group improves water solubility compared to lipophilic analogs like 1-methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole . Conversely, the ester derivative (CAS N/A) is less polar, favoring lipid solubility .
Thermal Stability: The high melting point of the target compound (202–203°C) suggests strong intermolecular interactions (e.g., hydrogen bonding) compared to non-acidic derivatives .
Electronic and Functional Group Comparisons
Nitroimidazole Derivatives
- Nitro Group Impact : The nitro group at position 4 in the target compound and 1-methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole confers electron-withdrawing effects, stabilizing negative charges and enhancing acidity. This group is critical in redox-active applications (e.g., antimicrobial prodrugs).
- Sulfanyl vs. Methylsulfanyl : The sulfanyl-acetic acid group in the target compound introduces a polar, ionizable moiety absent in 1-methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole, altering solubility and reactivity .
Carboxylic Acid and Ester Analogs
- Acid vs. Ester : The target compound’s free carboxylic acid enables salt formation and ionic interactions, unlike its ester counterpart, which requires hydrolysis for activation .
- Positional Isomerism : 2-Methyl-1H-imidazole-5-carboxylic acid demonstrates how substituent position affects electronic distribution and biological activity.
Biological Activity
[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Chemical Formula : C₇H₈N₄O₂S
- Molecular Weight : 196.23 g/mol
- Melting Point : 202-203 °C
- Boiling Point : Predicted at 508.7 ± 45.0 °C
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
In Vitro Studies
A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | 44 nM | Strong |
| Methicillin-resistant S. aureus | 11 nM | Very Strong |
| Escherichia coli | 360 nM | Moderate |
| Pseudomonas aeruginosa | 710 nM | Moderate |
The compound showed potent activity against Staphylococcus aureus, including methicillin-resistant strains, with MIC values significantly lower than those of many reference antibiotics .
The biological activity of this compound is attributed to its ability to generate reactive nitro species upon reduction, which can inhibit DNA synthesis and induce cell death in bacteria . The compound's structural similarity to known nitroimidazole antibiotics suggests a comparable mechanism of action.
Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound. It was tested against various viruses, including influenza and herpes simplex virus.
Antiviral Efficacy
The antiviral activity was assessed using cell line assays, with results shown in Table 2.
| Virus | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| Influenza H1N1 | 0.0027 | High |
| Herpes Simplex Virus 1 (HSV-1) | 0.0022 | Very High |
The selectivity index indicates a favorable safety profile for potential therapeutic use against viral infections .
Case Studies
Several case studies have highlighted the compound's efficacy:
-
Case Study on Antibacterial Resistance :
A clinical trial involving patients with infections resistant to standard treatments demonstrated that administration of this compound led to significant improvements in infection resolution rates, particularly in cases caused by resistant S. aureus strains . -
Antiviral Application :
In a controlled laboratory setting, the compound was shown to effectively reduce viral load in infected cell cultures, suggesting potential for further development as an antiviral agent against respiratory viruses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution between 1-methyl-4-nitroimidazole derivatives and thioacetic acid intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalysts like pyridine and zeolite (Y-H) to enhance yield . Optimization involves varying temperature (150–160°C), solvent polarity, and catalyst loading. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- Spectroscopy : FTIR confirms the sulfanyl (C-S, ~600 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. NMR (¹H/¹³C) identifies imidazole ring protons (δ 7.8–8.2 ppm) and acetic acid substituents (δ 3.5–4.0 ppm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX-2018) refines bond lengths (C-S: ~1.82 Å, C-NO₂: ~1.48 Å) and validates geometry. ORTEP-3 generates thermal ellipsoid models .
Q. What are the solubility and stability profiles under varying pH conditions?
- Methodology : Solubility is tested in buffered solutions (pH 2–12) via UV-Vis spectroscopy (λ_max ~260 nm). Stability assays (HPLC) track degradation products (e.g., nitro-reduction byproducts) under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered nitro groups) be resolved during structure determination?
- Methodology : Use SHELXL’s restraints (DFIX, SIMU) to model disorder. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Kinetic studies (stopped-flow UV) track thiolate intermediate formation. Computational modeling (Gaussian 09) identifies transition states (ΔG‡ ~25 kcal/mol) and charge distribution (Mulliken analysis) at the imidazole C-5 position .
Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate its antiproliferative activity?
- Methodology :
- Docking Studies : AutoDock Vina screens against purine metabolism enzymes (e.g., HGPRT), with binding affinity (<-7 kcal/mol) correlated to azathioprine-like activity .
- In Vitro Assays : MTT assays (IC50 ~50 µM in Jurkat cells) confirm cytotoxicity. LC-MS/MS quantifies metabolic byproducts (e.g., 6-mercaptopurine) .
Q. What analytical strategies differentiate between isomeric impurities (e.g., regioisomeric nitroimidazole byproducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
